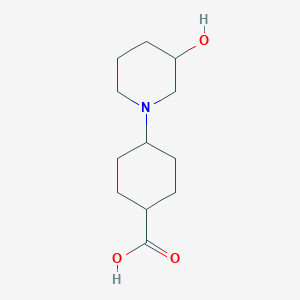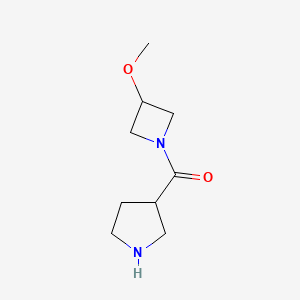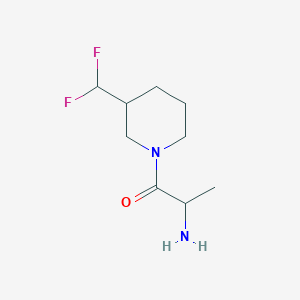
2-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one
Descripción general
Descripción
Synthesis Analysis
Piperidine derivatives are significant synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- Synthetic Approaches : The compound and its derivatives are synthesized through various chemical reactions, including modifications of piperidine structures for potential use in medicinal chemistry. For example, the synthesis of 1-substituted piperidines involves methods of synthesis, pharmacological properties, and uses of derivatives like trihexyphenidyl, biperiden, and others, highlighting the versatility of these compounds in drug development (Vardanyan, 2018).
Pharmacological Characterization
- Biological Activities : Some derivatives of the compound have been investigated for their pharmacological properties, such as κ-opioid receptor (KOR) antagonism. For instance, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) is a novel KOR antagonist showing potential for treating depression and addiction disorders due to its selectivity and efficacy in vivo (Grimwood et al., 2011).
Chemical Modifications and Applications
- Fluorination for Enhanced Properties : Fluorination of related compounds, such as 3-(3-(piperidin-1-yl)propyl)indoles, has been explored to improve pharmacokinetic profiles and receptor selectivity, demonstrating the impact of structural modifications on the therapeutic potential of these molecules (van Niel et al., 1999).
Glycosidase Inhibitory Study
- Glycosidase Inhibition : Research into polyhydroxylated indolizidines, derived from similar piperidine structures, showcases their potential as glycosidase inhibitors. This application suggests a role in the development of treatments for conditions involving glycosidase activity (Baumann et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-1-[3-(difluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O/c1-6(12)9(14)13-4-2-3-7(5-13)8(10)11/h6-8H,2-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVQUASXTSFLTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





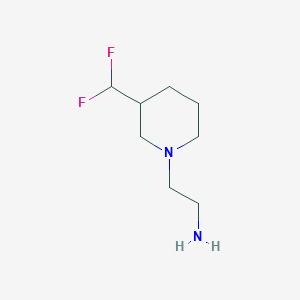

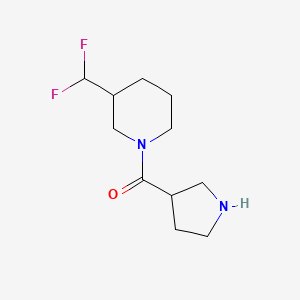



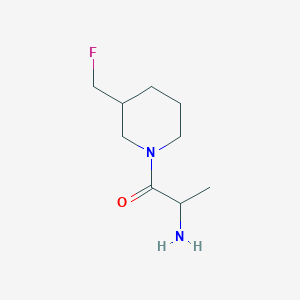


![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-amine](/img/structure/B1476586.png)
